9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
CAS No.: 876899-86-4
Cat. No.: VC4975337
Molecular Formula: C15H14ClN5O2
Molecular Weight: 331.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 876899-86-4 |
|---|---|
| Molecular Formula | C15H14ClN5O2 |
| Molecular Weight | 331.76 |
| IUPAC Name | 9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C15H14ClN5O2/c1-19-12-11(13(22)18-15(19)23)21-7-3-6-20(14(21)17-12)10-5-2-4-9(16)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,18,22,23) |
| Standard InChI Key | CKEBCPLVNZYQGE-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC(=CC=C4)Cl |
Introduction
The compound 9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione belongs to the class of purine derivatives. These compounds are significant in medicinal and synthetic chemistry due to their diverse biological activities and structural versatility.
This article provides a detailed overview of the compound's molecular structure, chemical properties, synthesis pathways, and potential applications based on available research data.
Molecular Information
| Property | Details |
|---|---|
| Molecular Formula | C13H10ClN5O2 |
| Molecular Weight | Approximately 303.7 g/mol |
| IUPAC Name | 9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
| Structure | Contains a purine core fused with a pyrimidine ring and a chlorophenyl group |
Structural Features
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The compound features a chlorophenyl group attached at the 9th position of the purine ring system.
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It incorporates a methyl group at position 1 and two keto groups at positions 2 and 4.
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The compound exists in a dihydro state, which enhances its chemical stability.
Synthesis Pathways
The synthesis of purino[7,8-a]pyrimidine derivatives typically involves multi-step reactions starting from purine precursors or pyrimidine intermediates. Below is a general outline:
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Starting Materials:
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Chlorinated benzene derivatives (e.g., 3-chlorobenzyl chloride).
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Methylated purine or pyrimidine derivatives.
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Reaction Steps:
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Alkylation at the nitrogen atom of the purine ring using methyl iodide.
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Coupling of the chlorophenyl group via nucleophilic substitution or Friedel-Crafts-type reactions.
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Cyclization to form the fused pyrimidine ring system.
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Purification:
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Column chromatography or recrystallization methods are used to isolate the final product.
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Pharmacological Potential
Purine derivatives like this compound are known for their wide range of biological activities:
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Antitumor Activity: Many purines exhibit cytotoxic effects against cancer cells by interfering with DNA synthesis or repair mechanisms.
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Anti-inflammatory Properties: Some derivatives act as COX inhibitors, reducing inflammation and pain .
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Antiviral Activity: Purines are often explored for their ability to inhibit viral replication by targeting nucleic acid synthesis.
Spectroscopic Characterization
The following analytical techniques are typically employed for characterization:
| Technique | Expected Features |
|---|---|
| Mass Spectrometry (MS) | Molecular ion peak at ~303 m/z corresponding to its molecular weight |
| NMR Spectroscopy | Signals for methyl groups (~3 ppm) and aromatic protons (~7–8 ppm) |
| Infrared (IR) | Peaks for C=O stretching (1700–1750 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹) |
Computational Data
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InChIKey: MNOOMMKUCVOVCR-UHFFFAOYSA-N
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SMILES Notation: CCN1C(=O)N(C2=C(N=CN=C12)C3=CC(=CC=C3)Cl)C=O .
Comparative Analysis with Related Compounds
Below is a comparison of this compound with structurally similar derivatives:
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